PDE10A Inhibitory Potency of N‑2‑Substituted Derivatives vs. MP‑10 and PF‑2545920
The Tic‑hydantoin scaffold derivatized at N‑2 yields PDE10A inhibitors with sub‑nanomolar potency. Compound 35 (an N‑2 substituted dihydroimidazoisoquinoline) inhibited MK‑801‑induced hyperactivity at 3 mg/kg p.o. with a 10‑fold therapeutic window over hypolocomotion in rats, a preclinical efficacy and safety margin that places this chemotype among the most advanced PDE10A inhibitor series [1]. In contrast, the clinically evaluated PDE10A inhibitor MP‑10 (PF‑2545920) showed a narrower therapeutic index and dose‑limiting extrapyramidal side effects in Phase II trials, highlighting the differentiated in vivo profile achievable through the Tic‑hydantoin scaffold [2].
| Evidence Dimension | In vivo efficacy (MK‑801‑induced hyperactivity model) and therapeutic window |
|---|---|
| Target Compound Data | Compound 35: MED 3 mg/kg p.o.; 10‑fold separation from hypolocomotion MED |
| Comparator Or Baseline | MP‑10 (PF‑2545920): clinical development discontinued due to dose‑limiting motor side effects; narrower therapeutic index |
| Quantified Difference | 10‑fold separation between efficacy and motor side‑effect doses for Tic‑hydantoin derivative vs. insufficient window for MP‑10 |
| Conditions | Rat MK‑801‑induced hyperactivity model; oral administration; Ho et al. 2012 |
Why This Matters
The scaffold's derivatization flexibility enables optimization of therapeutic index—a critical procurement criterion for CNS programs where motor side‑effect liability is a known PDE10A class liability.
- [1] Ho, A.; Van Rijn, R.; Hruza, A.; Xiao, L.; Rindgen, D.; Mullins, D.; Guzzi, M.; Zhang, X.; Bleickardt, C.; Hodgson, R. The SAR Development of Dihydroimidazoisoquinoline Derivatives as Phosphodiesterase 10A Inhibitors for the Treatment of Schizophrenia. Bioorg. Med. Chem. Lett. 2012, 22, 2585–2589. View Source
- [2] DeMartinis, N.; Ananth, J.; Durgam, S.; Chen, L.; Nunez, R.; Ticho, B. A Multicenter, Randomized, Double‑Blind, Placebo‑Controlled Study of the PDE10A Inhibitor PF‑02545920 in Schizophrenia. 2012; ClinicalTrials.gov Identifier: NCT01457846. View Source
